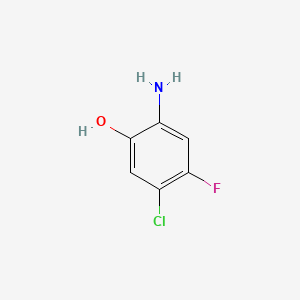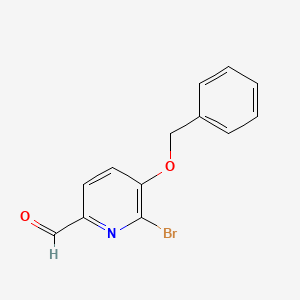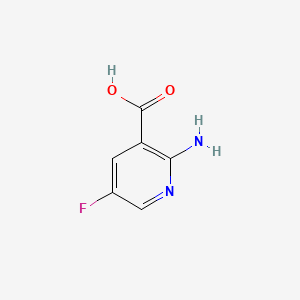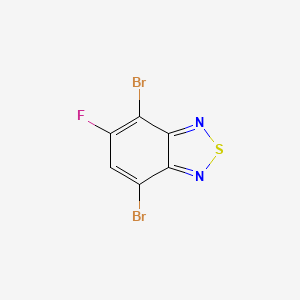
(R)-7-fluorochroman-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Fluorochroman-4-amine” suggests a chroman (a chemical compound consisting of a benzene ring fused to a heterocyclic pyran ring) that has an amine (-NH2) group at the 4th position and a fluorine atom at the 7th position . The “®” indicates that this compound is a specific enantiomer, meaning it’s one of two stereoisomers that are mirror images of each other .
Molecular Structure Analysis
The molecular structure would be based on the chroman backbone, with the amine and fluorine substituents. Tools like ChemSpider can be used to draw and analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the presence and position of the fluorine and amine groups. Fluorine atoms are highly electronegative and can influence the reactivity and properties of the molecule . The amine group could potentially participate in various reactions, such as those involving the formation or breaking of nitrogen-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could affect the compound’s polarity, stability, and reactivity .Applications De Recherche Scientifique
Analytical Techniques for Pharmaceutical Amines The application of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) in spectrophotometry and spectrofluorimetry techniques offers insights into the analysis of pharmaceuticals containing amine groups. This method has been utilized for the precise determination of drugs in pharmaceutical and real samples, suggesting potential relevance in studying compounds like (R)-7-fluorochroman-4-amine hydrochloride (Elbashir, Suliman, & Aboul‐Enein, 2011).
Amine-Reactive Fluorescent Labeling The use of amine-reactive activated esters of meso-carboxyBODIPY for the fluorescent labeling of amines, amino acids, and proteins highlights a key application in biochemistry and molecular biology. The significant changes in emission maxima and intensity upon amide bond formation with amines demonstrate the utility of such compounds in fluorogenic detection and labeling, which could be applied to (R)-7-fluorochroman-4-amine hydrochloride derivatives (Jeon et al., 2020).
Fluorogenic Chemosensors for Hydrogen Sulfide Detection The development of chromogenic and fluorogenic sensors for hydrogen sulfide detection, employing mechanisms such as reduction and bond cleavage reactions, could be adapted for compounds like (R)-7-fluorochroman-4-amine hydrochloride. These sensors provide a basis for designing highly selective probes for various applications, including environmental monitoring and biological research (Li, Yin, & Huo, 2015).
High-Performance Liquid Chromatography (HPLC) Applications The derivatization of amines and amino acids with 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) and 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for high-performance liquid chromatography analysis underscores the role of such techniques in the detailed study of compounds containing amine functionalities. This approach is pertinent for analyzing the behavior and properties of (R)-7-fluorochroman-4-amine hydrochloride in various matrices (Aboul-Enein, Elbashir, & Suliman, 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
(4R)-7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOXKACXYHMVON-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721446 |
Source


|
| Record name | (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-7-fluorochroman-4-amine hydrochloride | |
CAS RN |
1266230-22-1 |
Source


|
| Record name | (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-fluorobenzo[d][1,3]dioxole](/img/structure/B581386.png)
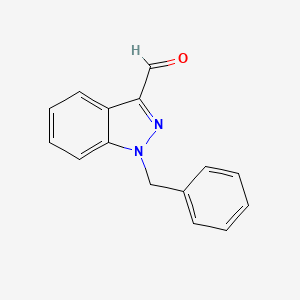
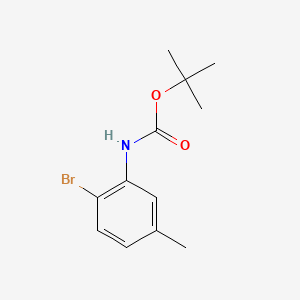



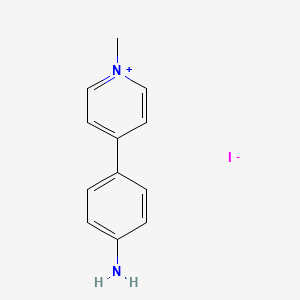
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581400.png)
